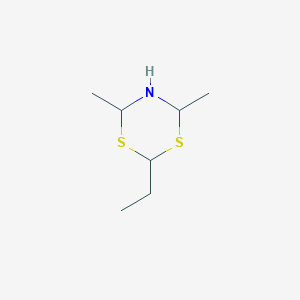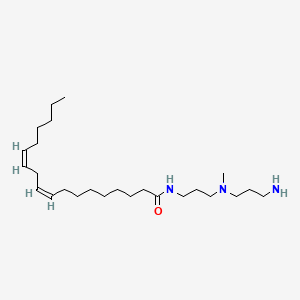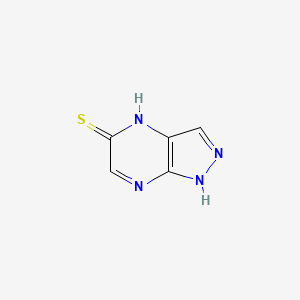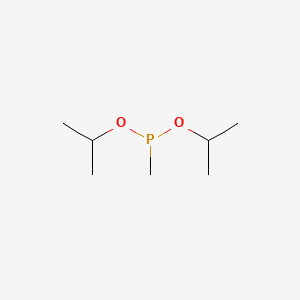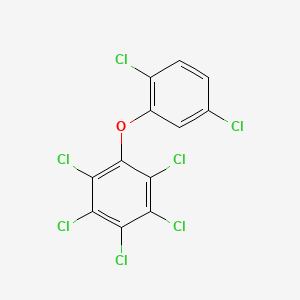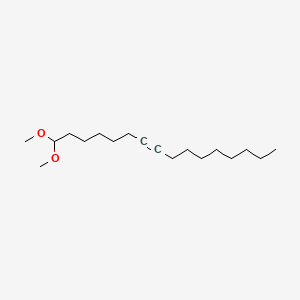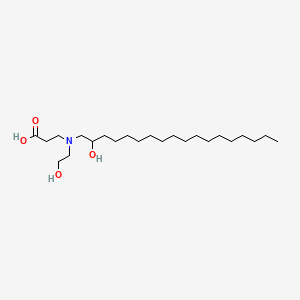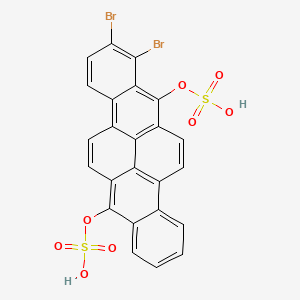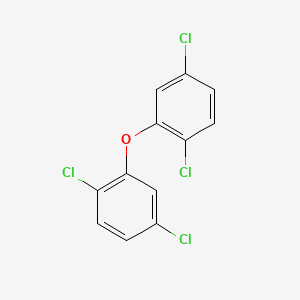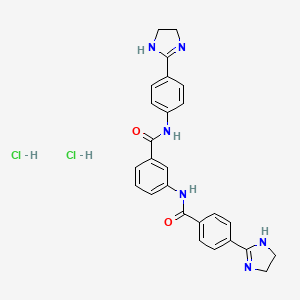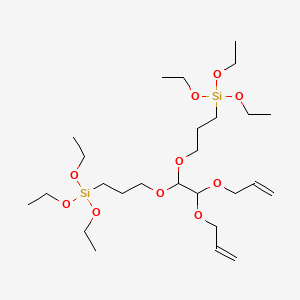
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and allyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane typically involves the reaction of allyl alcohol with tetraethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product. The process may also involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The allyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.
科学研究应用
Chemistry
In chemistry, 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties for specific applications.
Biology
In biological research, this compound is studied for its potential use as a biocompatible material. Its ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems and tissue engineering.
Medicine
In medicine, the compound’s potential as a drug carrier is being explored. Its ability to encapsulate and release therapeutic agents in a controlled manner makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties, such as high thermal stability and resistance to chemical degradation, make it suitable for demanding applications.
作用机制
The mechanism of action of 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
相似化合物的比较
Similar Compounds
Similar compounds to 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane include other siloxane and silane derivatives with multiple functional groups. Examples include:
- 9-(Di(ethoxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
- 9-(Di(methoxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
Uniqueness
The uniqueness of this compound lies in its combination of allyloxy and ethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications, from material science to biomedical research.
属性
CAS 编号 |
93777-97-0 |
|---|---|
分子式 |
C26H54O10Si2 |
分子量 |
582.9 g/mol |
IUPAC 名称 |
3-[2,2-bis(prop-2-enoxy)-1-(3-triethoxysilylpropoxy)ethoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C26H54O10Si2/c1-9-19-27-25(28-20-10-2)26(29-21-17-23-37(31-11-3,32-12-4)33-13-5)30-22-18-24-38(34-14-6,35-15-7)36-16-8/h9-10,25-26H,1-2,11-24H2,3-8H3 |
InChI 键 |
JGYDFIZRHREKJO-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCOC(C(OCC=C)OCC=C)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


